Einecs 285-475-4

CAS No.: 85099-21-4

Cat. No.: VC17019512

Molecular Formula: C8H17NO3

Molecular Weight: 175.23 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 85099-21-4 |

|---|---|

| Molecular Formula | C8H17NO3 |

| Molecular Weight | 175.23 g/mol |

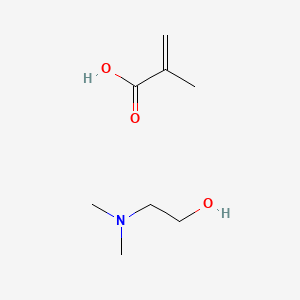

| IUPAC Name | 2-(dimethylamino)ethanol;2-methylprop-2-enoic acid |

| Standard InChI | InChI=1S/C4H11NO.C4H6O2/c1-5(2)3-4-6;1-3(2)4(5)6/h6H,3-4H2,1-2H3;1H2,2H3,(H,5,6) |

| Standard InChI Key | ASJRTEZPWVREEA-UHFFFAOYSA-N |

| Canonical SMILES | CC(=C)C(=O)O.CN(C)CCO |

Introduction

Understanding EINECS and Its Role in Chemical Regulation

Structure and Purpose of EINECS

EINECS (European Inventory of Existing Commercial Chemical Substances) serves as a comprehensive list of substances deemed "existing" under EU chemical legislation. Each entry follows a seven-digit format: XXX-XXX-X, where the first three digits denote the substance’s category. For example:

-

285-XXX-X: Indicates substances classified under specific functional groups or industrial applications .

The EINECS system was replaced by the REACH (Registration, Evaluation, Authorisation, and Restriction of Chemicals) regulation in 2007, which introduced more rigorous data requirements for substances produced or imported above one tonne annually .

Methodologies for Chemical Identification and Data Retrieval

Navigating ECHA CHEM for Substance Information

ECHA CHEM consolidates REACH registration data, offering advanced search filters for:

-

EC/List Number: Direct query using identifiers like 285-475-4.

-

CAS Number: Cross-referencing alternative identifiers.

-

Substance Name: Keyword searches for IUPAC or common names .

Table 1: Example REACH-Registered Substances from ECHA CHEM

| EC Number | Substance Name | CAS Number | Registrant |

|---|---|---|---|

| 947-799-0 | Reaction products of 2-hydroxy-6-nitro-4-sulphonaphthalene-1-diazonium... | - | Zaitex SpA |

| 203-770-8 | Amyl nitrite, mixed isomers | 110-46-3 | Parcel World Distribution |

| 807-766-2 | ((2R,3R,4R,5R)-3-(benzoyloxy)-5-(2,4-dioxo-3,4-dihydropyrimidin-1(2H)-yl)... | 863329-65-1 | F.I.S. Fabbrica Italiana |

Analytical Techniques for Unlisted Substances

When public databases lack entries, researchers may:

-

Consult Pre-REACH Inventories: Cross-reference EINECS with discontinued lists like ELINCS (European List of Notified Chemical Substances).

-

Submit Enquiries to ECHA: Use the agency’s contact form for non-public data requests, subject to confidentiality agreements.

-

Review Harmonized Classifications: Check Annex VI of CLP (Classification, Labelling, and Packaging) regulations for hazard data .

Regulatory Implications of Unlisted EINECS Entries

Compliance Requirements for Non-Registered Substances

Substances absent from REACH registrations cannot be legally manufactured or imported into the EEA unless:

-

They qualify for exemptions (e.g., intermediates, scientific research).

-

A pending inquiry under REACH Article 26 validates their eligibility for late registration .

Risk Assessment Strategies

Companies handling unregistered substances should:

-

Conduct Chemical Safety Assessments (CSAs) to identify hazards.

-

Implement Exposure Scenarios for safe use conditions.

-

Monitor Substances of Very High Concern (SVHC) updates via ECHA’s Candidate List .

Case Studies: Resolving Ambiguous Substance Identifiers

Example 1: Confidential Substance 807-766-2

The cobalt complex 807-766-2, registered by F.I.S. Fabbrica Italiana, illustrates how confidentiality claims limit public data. Key details omitted include:

Example 2: Amyl Nitrite (EC 203-770-8)

This vasodilator’s registration dossier highlights compliance practices:

-

Hazard Classification: Flammable Liquid Category 2, Acute Toxicity Category 4.

-

Safety Measures: Recommends explosion-proof equipment and respiratory protection .

Future Directions for Chemical Data Transparency

ECHA CHEM’s Expansion Plans

By Q1 2026, ECHA intends to:

-

Restore all legacy dossiers affected by 2024 technical issues.

-

Integrate CLP (Classification, Labelling, Packaging) and BPR (Biocidal Products Regulation) data.

Policy Recommendations

To address gaps in substance identification:

-

Mandate Provisional EC Numbers: For substances under regulatory review.

-

Enhance Cross-Agency Collaboration: Share data between ECHA, EMA (European Medicines Agency), and EFSA (European Food Safety Authority).

-

Public-Private Data Partnerships: Incentivize industry participation in open-access chemical databases.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume